D-azidomethionine CHA salt

Description

Historical Context and Evolution of Metabolic Labeling Strategies in Chemical Biology

The concept of metabolism has been a subject of scientific inquiry for centuries, with early studies dating back to the 13th century. wikipedia.org However, the era of modern biochemistry and metabolic labeling truly began in the 20th century with the advent of new technologies. wikipedia.org Initially, radioactive isotopes were the primary tools for metabolic labeling, allowing scientists to trace the fate of molecules in metabolic pathways. thermofisher.com For instance, the use of ³⁵S-methionine became a standard method for measuring protein synthesis. thermofisher.com

While powerful, the use of radioactivity has limitations, including safety concerns and the inability to perform certain types of live-cell imaging. This led to the development of stable isotope labeling, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), which uses non-radioactive heavy isotopes of amino acids to quantify proteins. nih.gov

A significant leap forward came with the introduction of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003. wikipedia.org This approach involves introducing a chemical group, or "handle," into a biomolecule that is chemically unique within the biological system. nih.gov This handle can then be specifically and efficiently reacted with a probe molecule for detection or purification. nih.govnih.gov This two-step labeling strategy has opened up new avenues for studying biomolecules in their native context. nih.govnih.gov

Overview of D-Azidomethionine CHA Salt: A Precursor for Bioorthogonal Applications

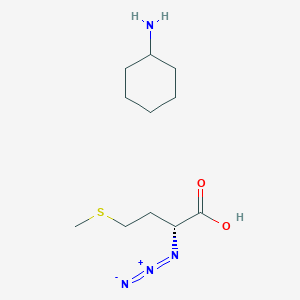

This compound is a key reagent in the field of bioorthogonal chemistry. It serves as a precursor to L-azidohomoalanine (AHA), a methionine analog that is widely used for metabolic labeling of proteins. gbiosciences.commpg.defrontiersin.org The cyclohexylammonium (CHA) salt form enhances the stability and handling of the compound.

Once introduced into a biological system, the D-isomer is enzymatically converted to the L-isomer, which is then recognized by the methionyl-tRNA synthetase and incorporated into proteins in place of methionine. gbiosciences.com This metabolic incorporation introduces an azide (B81097) functional group into the protein backbone, enabling subsequent bioorthogonal ligation with alkyne-containing probes. mpg.de The ability to introduce this chemical handle into proteins has made this compound an invaluable tool for researchers seeking to understand the proteome in a dynamic and specific manner.

| Property | Value |

| Compound Name | This compound |

| Synonyms | (R)-2-Azido-4-(methylthio)butanoic acid cyclohexylammonium salt |

| Molecular Formula | C11H24N4O2S |

| Molecular Weight | 276.40 g/mol |

| Primary Application | Precursor for the bioorthogonal non-canonical amino acid L-azidohomoalanine (AHA) |

Properties

IUPAC Name |

(2R)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C5H9N3O2S/c7-6-4-2-1-3-5-6;1-11-3-2-4(5(9)10)7-8-6/h6H,1-5,7H2;4H,2-3H2,1H3,(H,9,10)/t;4-/m.1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHPKUPOSMDXLD-FZSMXKCYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Modifications of D Azidomethionine Cha Salt

Stereoselective Synthesis Methodologies for D-Azidomethionine.

The synthesis of D-azidomethionine in a stereochemically pure form is a critical step in its utilization. One effective strategy involves the stereoselective conversion of readily available chiral precursors. A common precursor for the synthesis of D-amino acids is the corresponding D-α-hydroxy acid. In the case of D-azidomethionine, this would be D-2-hydroxy-4-(methylthio)butanoic acid. The conversion of an α-hydroxy acid to an α-azido acid can be achieved through a diazotization reaction, which proceeds with retention of configuration. This method offers a direct route to the desired D-enantiomer.

Another prominent method for the stereoselective synthesis of α-azido esters, which can then be hydrolyzed to the corresponding α-azido acids, is the Matteson homologation of boronic esters. This methodology allows for the highly controlled introduction of the azide (B81097) functionality with a high degree of stereoselectivity. The choice of chiral auxiliary in the boronic ester directs the stereochemical outcome of the reaction, making it a versatile tool for accessing either enantiomer of the desired α-azido acid.

Enzymatic approaches also present a powerful avenue for the synthesis of D-amino acids. For instance, D-amino acid oxidases can be employed in kinetic resolution processes to selectively oxidize the L-enantiomer from a racemic mixture, leaving the desired D-amino acid. Furthermore, transaminases can be engineered to catalyze the stereoselective amination of α-keto acids, which are precursors to amino acids. In the context of D-azidomethionine, the corresponding α-keto acid, 2-oxo-4-(methylthio)butanoic acid, could potentially be a substrate for an engineered D-transaminase to yield D-methionine, which could then be converted to D-azidomethionine. While not a direct synthesis of the azido-functionalized molecule, these enzymatic methods highlight the potential for biocatalysis in producing the chiral backbone.

A summary of potential stereoselective synthesis approaches is presented in the table below.

| Method | Precursor | Key Transformation | Stereochemical Control |

| Diazotization | D-2-hydroxy-4-(methylthio)butanoic acid | Conversion of hydroxyl to azide | Retention of configuration |

| Matteson Homologation | Chiral boronic ester | Nucleophilic displacement of a leaving group by azide | Chiral auxiliary |

| Enzymatic Resolution | Racemic methionine | Selective oxidation of L-enantiomer by D-amino acid oxidase | Enzyme stereospecificity |

| Enzymatic Amination | 2-oxo-4-(methylthio)butanoic acid | Stereoselective amination by engineered D-transaminase | Enzyme stereospecificity |

Chemical Derivatization of D-Azidomethionine to Form Salt Forms.

D-azidomethionine, being a free amino acid, can be challenging to handle and purify due to its zwitterionic nature, which can lead to low solubility in organic solvents and difficulties in crystallization. To overcome these issues, it is often converted into a salt form. The cyclohexylammonium (CHA) salt is a commonly used derivative that enhances the compound's stability and crystallinity, facilitating its purification and storage.

The formation of the D-azidomethionine CHA salt is typically achieved by reacting the free D-azidomethionine with cyclohexylamine (B46788) in a suitable solvent. The basic amine group of cyclohexylamine deprotonates the carboxylic acid group of D-azidomethionine, forming the corresponding cyclohexylammonium carboxylate salt. The reaction is generally straightforward and proceeds with high yield. The choice of solvent is crucial for the successful crystallization of the salt. A solvent system is typically chosen in which the CHA salt has limited solubility, allowing it to precipitate out of the solution upon formation, thus driving the reaction to completion and simplifying the isolation process.

The general procedure for the formation of an amino acid CHA salt is as follows:

Dissolve the free amino acid in a suitable organic solvent or a mixture of solvents.

Add a stoichiometric amount of cyclohexylamine to the solution.

Stir the mixture at room temperature or with gentle heating to ensure complete reaction.

Allow the solution to cool, or add a non-polar solvent to induce precipitation of the CHA salt.

Collect the crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.

The resulting this compound is a stable, crystalline solid that is more amenable to handling and long-term storage compared to the free amino acid.

Design and Synthesis of Advanced D-Azidomethionine Conjugates and Bioactive Probes.

The azide functionality of D-azidomethionine is a versatile chemical handle that enables its conjugation to a wide variety of molecules through bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the modification of biomolecules.

Metabolic Labeling and Proteomic Probes:

D-azidomethionine can serve as a metabolic label for studying protein synthesis. As an analog of methionine, it can be incorporated into nascent polypeptide chains by the cellular translational machinery. The incorporated azide groups then provide a target for subsequent ligation with alkyne-functionalized reporter molecules, such as fluorescent dyes or biotin (B1667282), via CuAAC. This allows for the visualization and enrichment of newly synthesized proteins. This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has become a powerful tool in chemical biology.

The synthesis of a fluorescently labeled peptide using D-azidomethionine would involve the following steps:

Cellular and Organismal Incorporation Mechanisms of D Azidomethionine Cha Salt

Cellular Uptake and Intracellular Distribution Dynamics

The journey of D-azidomethionine CHA salt into the cell and its subsequent distribution are critical first steps for its utility in metabolic labeling. While direct studies on the cellular uptake of this compound are not extensively documented, insights can be drawn from the known pathways for methionine, its analogues, and D-amino acids.

The cellular uptake of amino acids is primarily mediated by a diverse family of solute carrier (SLC) transporters. Given its structural similarity to methionine, it is plausible that D-azidomethionine utilizes one or more of the transporters responsible for methionine uptake. However, the D-configuration of the amino acid introduces a significant stereochemical difference that likely influences transporter affinity and transport efficiency. Mammalian cells possess specific transporters for D-amino acids, although their substrate specificity and expression patterns vary across different cell types.

The cyclohexylammonium (CHA) salt formulation of D-azidomethionine may also play a role in its cellular uptake. While the precise effects of the CHA salt are not fully elucidated, it is possible that it enhances the compound's stability or solubility, or potentially influences its interaction with the cell membrane or transport proteins.

Once inside the cell, the intracellular distribution of D-azidomethionine is expected to be influenced by the metabolic pathways that utilize methionine. A primary fate of intracellular methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl donor. The extent to which D-azidomethionine can enter this and other methionine-dependent pathways will determine its intracellular concentration and availability for protein synthesis. The azido (B1232118) modification at the side chain and the D-configuration at the alpha-carbon are likely to impact its recognition by the enzymes of these pathways.

Enzymatic Recognition and Integration into Biosynthetic Pathways

The successful incorporation of D-azidomethionine into the proteome hinges on its recognition and utilization by the protein synthesis machinery, a process that often requires bioengineering.

Role of Engineered Aminoacyl-tRNA Synthetases (e.g., Mutant Methionyl-tRNA Synthetase)

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (aaRSs), enzymes that specifically charge tRNAs with their cognate amino acids. The endogenous methionyl-tRNA synthetase (MetRS) has a high degree of specificity for L-methionine and typically does not recognize D-amino acids or significantly modified analogues. Therefore, the efficient incorporation of D-azidomethionine necessitates the use of engineered or mutant MetRS.

Researchers have successfully engineered mutant MetRS variants with altered substrate specificity to accept non-canonical amino acids. A common strategy involves mutating key residues within the active site of the synthetase to create a binding pocket that can accommodate the modified amino acid while excluding the natural substrate. For instance, the L274G mutation in murine MetRS has been shown to enable the charging of azidonorleucine, a methionine analogue, to elongator tRNAMet in various cell lines dtic.milmdpi.com. Similar engineering strategies are employed to develop MetRS variants that can recognize and activate D-azidomethionine, thereby enabling its subsequent incorporation into proteins.

The table below summarizes key characteristics of engineered methionyl-tRNA synthetases used for incorporating methionine analogues.

| Engineered Synthetase | Mutation(s) | Non-Canonical Amino Acid Substrate | Key Features |

| NLL-EcMetRS | L13N/Y260L/H301L | Azidonorleucine (Anl) | Enables cell-selective metabolic labeling in complex cellular mixtures nih.gov. |

| M15MA metG* | Not specified | Azidonorleucine (Anl) | Single genomic copy of mutant MetRS allows for robust and stable incorporation nih.gov. |

| L274G MmMetRS | L274G | Azidonorleucine (Anl) | Functional in various mammalian cell lines for cell-selective analysis of protein synthesis dtic.milmdpi.com. |

Specificity and Efficiency of Nascent Protein Translational Incorporation

The specificity and efficiency of D-azidomethionine incorporation are critical for the accurate labeling of newly synthesized proteins. The engineered MetRS must preferentially charge D-azidomethionine over endogenous L-methionine to ensure high levels of incorporation at methionine codons. The efficiency of this process is influenced by several factors, including the intracellular concentration of D-azidomethionine, the kinetic parameters of the mutant MetRS for its non-canonical substrate, and the competition with endogenous L-methionine.

Studies with other methionine analogues, such as azidohomoalanine (AHA) and homopropargylglycine (HPG), have shown that the rate of their incorporation into newly synthesized proteins can vary, and their presence can sometimes affect cell growth and protein expression levels nih.gov. The incorporation efficiency of azidonorleucine into recombinant proteins in E. coli expressing a mutant MetRS has been reported to be as high as 90% nih.gov. While specific data for D-azidomethionine is limited, similar levels of incorporation are the goal of engineering efforts.

Furthermore, the translational machinery itself, particularly the ribosome, can present a barrier to the incorporation of D-amino acids. The peptidyltransferase center of the ribosome is stereospecific and generally favors the formation of peptide bonds between L-amino acids. However, studies have shown that modified ribosomes can exhibit enhanced incorporation of D-amino acids harvard.edu.

Strategies for In Vivo Metabolic Labeling in Model Organisms

The ability to incorporate D-azidomethionine into proteins in living organisms opens up avenues for studying protein dynamics in a physiological context. Various strategies have been developed for the in vivo metabolic labeling of proteins with methionine analogues in different model organisms.

In cell culture , metabolic labeling is typically achieved by supplementing the culture medium with the non-canonical amino acid. For cell-type-specific labeling in co-culture systems, cells of interest can be engineered to express the mutant MetRS, restricting the incorporation of the analogue to only that cell type mdpi.comnih.gov. This approach has been successfully used to study the secretome of specific cells.

In invertebrate models such as Drosophila melanogaster, cell-type-specific metabolic labeling has been achieved by expressing a mutant MetRS (dMetRSL262G) under the control of a specific promoter. The non-canonical amino acid, azidonorleucine, is then provided in the food, allowing for the labeling of nascent proteins in specific cell populations within the living organism nih.gov.

In vertebrate models , such as mice, Cre-recombinase-inducible mouse lines expressing a mutant MetRS (L274G) have been generated. This allows for the activation of the mutant synthetase in specific cell types by crossing these mice with cell-type-specific Cre-driver lines. The non-canonical amino acid is then administered to the animals, for example, in their drinking water, leading to the labeling of newly synthesized proteins in the target cell population in vivo springernature.com. This powerful technique enables the study of cell-type-specific proteomes in the context of a whole organism.

The table below outlines common strategies for in vivo metabolic labeling with methionine analogues.

| Model Organism | Strategy | Key Components | Application |

| Cell Culture | Medium supplementation | Mutant MetRS-expressing cells, non-canonical amino acid | Analysis of global or cell-specific protein synthesis and secretomes mdpi.com. |

| Drosophila melanogaster | Genetic expression of mutant synthetase | UAS-dMetRSL262G, Gal4 driver lines, non-canonical amino acid in food | Cell-type-specific labeling of nascent proteins in a living organism nih.gov. |

| Mouse | Cre-inducible mutant synthetase | Cre-inducible MetRSL274G mouse line, Cre-driver lines, non-canonical amino acid in drinking water | Identification of cell-type-specific proteomes in a living mammal springernature.com. |

Bioorthogonal Ligation Chemistry with D Azidomethionine Cha Salt Labeled Biomolecules

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of bioorthogonal chemistry, enabling the specific covalent ligation of biomolecules. When biomolecules are metabolically labeled with D-azidomethionine, an analog of the natural amino acid methionine, the incorporated azide (B81097) group serves as a chemical handle for subsequent modification. This allows for the precise attachment of various probes and functional moieties through the formation of a stable triazole linkage with an alkyne-containing reporter molecule.

Optimization of Reaction Conditions for Biocompatibility

A primary challenge in applying CuAAC to biological samples, particularly in living cells, is the inherent cytotoxicity of the copper(I) catalyst. To mitigate this, significant research has focused on optimizing reaction conditions to enhance biocompatibility without compromising ligation efficiency. Key strategies include the use of copper-chelating ligands, which both stabilize the Cu(I) oxidation state and reduce its toxicity.

One of the most effective approaches involves the use of Tris(hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand. THPTA not only accelerates the reaction but also protects cells from the oxidative damage that can be induced by the copper catalyst. The reaction is typically performed in aqueous buffers, and the addition of a reducing agent like sodium ascorbate (B8700270) is necessary to maintain copper in its active Cu(I) state. However, the combination of copper and ascorbate can generate reactive oxygen species. Therefore, using an excess of a protective ligand is crucial to shield sensitive biomolecules from oxidative damage nih.govnih.gov.

Further optimization for bioconjugation on live cells includes minimizing the concentration of copper and the duration of exposure. Protocols have been developed that demonstrate successful labeling of mammalian cells in culture with no discernible loss of viability by carefully controlling these parameters nih.gov.

Table 1: Key Considerations for Biocompatible CuAAC Reactions

| Parameter | Optimization Strategy | Rationale |

| Copper Source | Use of Cu(I) stabilizing ligands (e.g., THPTA) | Reduces cytotoxicity and enhances reaction kinetics. |

| Reducing Agent | Sodium Ascorbate | Maintains copper in the active Cu(I) state. |

| Oxygen | Perform reactions in capped tubes | Minimizes the generation of reactive oxygen species. |

| Additives | Aminoguanidine | Intercepts reactive byproducts of ascorbate oxidation that can damage proteins. |

| Concentration | Use minimal effective concentrations of copper and reagents | Reduces overall cellular stress and toxicity. |

| Duration | Shorten reaction times | Limits the exposure of biological samples to potentially harmful reagents. |

Conjugation with Diverse Reporter Molecules (Fluorophores, Affinity Tags)

The versatility of the CuAAC reaction allows for the conjugation of D-azidomethionine-labeled biomolecules with a wide array of reporter molecules, facilitating their detection, visualization, and purification. These reporter molecules are synthetically modified to contain a terminal alkyne group, making them ready for ligation to the azide handle.

Fluorophores: A common application is the attachment of fluorescent dyes for imaging purposes. Alkyne-modified fluorophores, such as derivatives of fluorescein, rhodamine, and cyanine (B1664457) dyes, can be readily clicked onto azide-labeled proteins. This enables the visualization of protein localization, trafficking, and dynamics within cells and tissues. The choice of fluorophore can be tailored based on the specific requirements of the imaging experiment, such as desired excitation and emission wavelengths and photostability.

Affinity Tags: For the isolation and identification of labeled biomolecules, affinity tags like biotin (B1667282) are frequently used. An alkyne-derivatized biotin can be attached to D-azidomethionine-containing proteins via CuAAC. The resulting biotinylated proteins can then be selectively captured and enriched from complex biological mixtures using streptavidin-coated beads. This approach is a cornerstone of activity-based protein profiling (ABPP) and proteomics studies aimed at identifying newly synthesized proteins or specific enzyme classes.

The general workflow for these conjugations involves the metabolic incorporation of D-azidomethionine into proteins, followed by the CuAAC reaction with the desired alkyne-functionalized reporter molecule. This two-step labeling strategy provides a powerful tool for studying protein function in various biological contexts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Strategies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative to CuAAC, particularly for applications in living systems. This reaction proceeds without the need for a cytotoxic copper catalyst, relying instead on the high ring strain of a cyclooctyne (B158145) reaction partner to drive the cycloaddition with an azide researchgate.net.

Advantages of Copper-Free Approaches in Living Systems

The primary advantage of SPAAC is its exceptional biocompatibility. By eliminating the need for a copper catalyst, the concerns associated with metal-induced cytotoxicity and oxidative stress are completely avoided. This makes SPAAC the preferred method for labeling and imaging biomolecules in live cells and even whole organisms over extended periods.

The bioorthogonality of the azide and cyclooctyne functional groups ensures that they react selectively with each other without interfering with native biological processes springernature.com. This high degree of specificity allows for the precise labeling of D-azidomethionine-containing biomolecules in their native environment. The ability to perform these reactions in living systems has opened up new avenues for studying dynamic biological processes in real-time. For instance, SPAAC has been instrumental in visualizing the synthesis and trafficking of glycans and proteins in living cells researchgate.netuu.nl.

Development of Strained Alkyne Reaction Partners

The rate of the SPAAC reaction is critically dependent on the structure of the strained alkyne. Consequently, significant effort has been dedicated to the design and synthesis of novel cyclooctynes with enhanced reactivity and improved physicochemical properties. The goal is to achieve faster reaction kinetics, allowing for the use of lower concentrations of labeling reagents and reducing the time required for efficient conjugation.

Early cyclooctynes suffered from slow reaction rates, but the development of dibenzoannulated cyclooctynes, such as dibenzocyclooctyne (DIBO), led to a significant increase in reaction speed nih.govnih.gov. Further modifications, including the introduction of fluorine atoms to create difluorinated cyclooctynes (DIFO), and the fusion of aromatic rings to generate biarylazacyclooctynone (BARAC), have resulted in even faster kinetics magtech.com.cn. More recently, compounds like tetramethylthiocycloheptyne sulfoximine (B86345) (TMTHSI) have been developed to offer fast reactivity with reduced hydrophobicity, making them highly suitable for bioconjugation applications mdpi.com.

The choice of the strained alkyne can be tailored to the specific application, balancing factors such as reaction rate, stability, solubility, and the potential for fluorogenicity, where the fluorescence of the alkyne is quenched upon reaction with the azide uu.nlnih.govnih.gov.

Table 2: Examples of Strained Alkynes for SPAAC

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctynol | DIBO | Enhanced reactivity compared to early cyclooctynes. |

| Difluorinated Cyclooctyne | DIFO | Increased reaction kinetics due to electronic effects of fluorine atoms. |

| Biarylazacyclooctynone | BARAC | Exceptional reaction kinetics and modular synthesis. |

| Bicyclononyne | BCN | A widely used alternative to DIBO. |

| Tetramethylthiocycloheptyne Sulfoximine | TMTHSI | Fast reactivity and limited hydrophobicity. |

Comparative Analysis of Ligation Efficiencies and Biocompatibility in Research Settings

The choice between CuAAC and SPAAC for ligating reporter molecules to D-azidomethionine-labeled biomolecules depends on the specific experimental context, particularly the tolerance of the biological system to the reaction components and the required ligation efficiency.

In vitro studies, such as those in proteomics, often prioritize high labeling efficiency and specificity. A comparative analysis of CuAAC and SPAAC for tagging azido-modified glycoproteins in cell lysates revealed that CuAAC demonstrated higher efficiency and identified a greater number of proteins nih.govnih.gov. The study suggested that CuAAC with a biotin-alkyne probe was a more powerful method for proteomic applications in vitro, providing higher protein identification and better accuracy nih.gov.

However, the same study noted a potential issue with SPAAC in cell lysates, where the strained alkyne could react non-specifically with cysteine-containing proteins, leading to higher background signal nih.gov. This highlights a trade-off between the two methods: the higher reactivity of strained alkynes in SPAAC can sometimes lead to reduced specificity in complex mixtures.

Table 3: Comparative Proteomics Data of CuAAC vs. SPAAC for Azido-Glycoprotein Enrichment

| Method | Number of Identified Proteins | Overlap with Known O-GlcNAcylated Proteins | Notes |

| CuAAC | 229 | High | Higher labeling efficiency and specificity in vitro. |

| SPAAC | 188 | Moderate | Potential for higher background due to non-specific reactions. |

Data adapted from a comparative proteomics study on O-GlcNAcylated proteins. nih.gov

In the context of living systems, biocompatibility becomes the paramount concern. The cytotoxicity of the copper catalyst makes CuAAC less suitable for long-term live-cell imaging or in vivo studies, despite the development of biocompatible ligands. In contrast, the copper-free nature of SPAAC makes it the superior choice for such applications, as it allows for the labeling of biomolecules in their native environment without perturbing cellular processes researchgate.net.

Ultimately, the decision to use CuAAC or SPAAC for D-azidomethionine-labeled biomolecules involves a careful consideration of the experimental goals. For applications requiring the highest possible ligation efficiency in a controlled in vitro setting, CuAAC may be preferred. For studies in living cells or organisms where minimizing toxicity is essential, SPAAC is the more appropriate and powerful technique.

Advanced Research Applications in Proteomics and Functional Biology Utilizing D Azidomethionine Cha Salt

Spatiotemporal Profiling of Nascent Proteomes

Spatiotemporal profiling allows researchers to understand when and where proteins are synthesized within a biological system. D-azidomethionine is a key reagent in a method known as bioorthogonal non-canonical amino acid tagging (BONCAT), which enables the specific labeling and identification of newly translated proteins. nih.govresearchgate.net When introduced to cells, D-azidomethionine is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of methionine. The azide (B81097) group, being chemically inert within the cellular environment but reactive with specific alkyne-containing probes, serves as a unique chemical handle to distinguish these newly made proteins from the pre-existing proteome. nih.govnih.gov

The rate of global protein synthesis is a critical indicator of cellular health and response to stimuli. D-azidomethionine can be used to quantify this rate. After a defined period of metabolic labeling with D-azidomethionine, the azide-tagged nascent proteins can be conjugated to a fluorescent alkyne probe via a click reaction. The total fluorescence intensity of the cell population or tissue sample is directly proportional to the amount of incorporated D-azidomethionine, which in turn reflects the quantity of newly synthesized protein. By measuring this fluorescence over time or comparing it across different experimental conditions, researchers can obtain quantitative data on global protein synthesis rates. nih.gov This method provides a non-radioactive alternative to traditional techniques that use radiolabeled amino acids like [³⁵S]methionine. nih.govnih.gov

A primary application of D-azidomethionine is the identification of proteins synthesized in response to specific cues. nih.gov The BONCAT workflow is exceptionally suited for this purpose. The process involves the following key steps:

Metabolic Labeling: Cells or organisms are exposed to D-azidomethionine for a specific duration, during which it is incorporated into nascent proteins. nih.gov

Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is extracted. An alkyne-bearing reporter tag, such as biotin-alkyne, is then covalently attached to the azide-modified proteins using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. researchgate.netnih.gov

Affinity Purification: The biotin-tagged nascent proteins are selectively captured and enriched from the total proteome using avidin- or streptavidin-coated beads. nih.gov

Mass Spectrometry: The enriched proteins are digested into peptides and identified using tandem mass spectrometry. nih.govresearchgate.net

This technique allows for the selective enrichment of the subproteome of newly synthesized proteins, increasing the likelihood of identifying low-abundance proteins or subtle changes in protein expression that would be missed in a standard proteomic analysis of the entire cell lysate. nih.gov For instance, one study using a similar methionine analog, azidohomoalanine (AHA), successfully identified 195 unique proteins that were synthesized in human embryonic kidney (HEK) 293 cells within a two-hour window. nih.govresearchgate.net

| Protein Category | Example Proteins Identified in a 2-hour Window |

| Metabolism | Pyruvate kinase, Glyceraldehyde-3-phosphate dehydrogenase |

| Translation | Eukaryotic translation initiation factor 4A-I |

| Protein Folding | T-complex protein 1 subunit alpha, Heat shock protein 90 |

| Cytoskeleton | Actin, Tubulin beta chain |

This table presents a selection of proteins identified using the BONCAT method, illustrating the diversity of nascent proteins that can be captured and analyzed. researchgate.net

Cell-Type-Specific Proteome Analysis in Complex Biological Systems

In multicellular organisms, tissues are composed of heterogeneous cell populations, each with a distinct proteome and translational response. nih.gov Analyzing protein synthesis in a specific cell type within this complex environment presents a significant challenge. D-azidomethionine, when combined with genetic tools, can overcome this hurdle.

To achieve cell-type-specific labeling, researchers have developed a chemical-genetic method that relies on a mutant methionyl-tRNA synthetase (MetRS). researchgate.net This engineered enzyme is capable of recognizing and charging tRNA with azide-bearing methionine analogs like D-azidomethionine, a function not performed by the wild-type MetRS found in most cells. researchgate.net By expressing the gene for MetRS under the control of a cell-type-specific promoter, researchers can restrict the incorporation of D-azidomethionine to only the cell population of interest. researchgate.net This approach, sometimes referred to as cell-specific BONCAT, ensures that only the nascent proteome of the targeted cell type is labeled with the azide handle, enabling its subsequent purification and analysis from a complex tissue homogenate. researchgate.net

The ability to perform cell-type-specific labeling is particularly powerful for studying how different cells within a tissue respond to perturbations such as environmental stress or genetic mutations. nih.govnih.gov For example, researchers can use the MetRS* system in animal models to investigate how the nascent proteome of a specific neuronal subtype changes during the progression of a neurodegenerative disease. researchgate.net Similarly, this method can be applied to study the differential response of various plant cell types to conditions like high salinity. nih.govmdpi.com By comparing the identified nascent proteins from the targeted cells under control versus perturbed conditions, scientists can gain unprecedented insights into the specific molecular mechanisms underlying cellular responses. nih.govnih.gov

| Condition | Protein | Change in Synthesis (Targeted Cell Type) | Potential Implication |

| Salt Stress | Dehydrin | Increased | Enhanced cellular protection from dehydration |

| Salt Stress | RuBisCO | Decreased | Downregulation of photosynthesis |

| Genetic Mutation X | Chaperone Protein Y | Increased | Response to misfolded protein stress |

| Genetic Mutation X | Synaptic Protein Z | Decreased | Impaired neuronal communication |

This table provides a hypothetical example of data from a differential proteome analysis in a targeted cell population, showing how protein synthesis can be altered by specific perturbations.

Investigation of Post-Translational Modifications via Click Chemistry

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and are crucial for regulating nearly all biological processes. nih.gov However, PTMs are often present at low stoichiometries, making them difficult to detect in analyses of the total cellular proteome. nih.gov

The use of D-azidomethionine provides a significant advantage for studying PTMs on newly synthesized proteins. By first using the BONCAT method to enrich for the nascent proteome, researchers dramatically reduce the complexity of the sample. nih.govnih.gov This enrichment allows for a more sensitive subsequent analysis of PTMs on this specific subset of proteins. The general workflow involves isolating the azide-labeled nascent proteins as described previously, followed by analysis using mass spectrometry techniques optimized for PTM identification. This approach enables the investigation of how PTMs like phosphorylation, ubiquitination, or glycosylation are established on proteins shortly after their synthesis and how the dynamics of these modifications change in response to cellular stimuli. The click chemistry handle provided by D-azidomethionine is key to this initial, crucial step of isolating the proteins of interest from the vast background of the pre-existing proteome. nih.govnih.gov

Glycoprotein (B1211001) Labeling and Enrichment Methodologies

Glycosylation is a critical and widespread post-translational modification (PTM) that influences protein folding, stability, and function. Studying the glycoproteome, however, is challenging due to the low abundance of many glycoproteins and the heterogeneity of their glycan structures. Metabolic labeling with bioorthogonal reporters like D-azidomethionine offers a robust method for identifying and enriching glycoproteins.

The underlying principle involves introducing D-azidomethionine into cellular protein synthesis pathways. If this azido-amino acid is incorporated into the polypeptide backbone of proteins that are destined for glycosylation, the resulting glycoproteins will carry a latent azide tag. This tag provides a specific chemical handle for enrichment.

The enrichment process typically follows these steps:

Metabolic Labeling: Cells or organisms are cultured in media supplemented with D-azidomethionine CHA salt. The cellular machinery incorporates it into newly synthesized proteins in place of natural methionine.

Cell Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.

Bioorthogonal Ligation: The azide-labeled glycoproteins within the complex protein lysate are covalently tagged by reacting them with a probe containing a terminal alkyne. This reaction is most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The alkyne probe is also conjugated to an affinity handle, such as biotin (B1667282).

Affinity Purification: The newly biotinylated glycoproteins are selectively captured and enriched using streptavidin-coated affinity media (e.g., beads).

Elution and Identification: Unbound proteins are washed away, and the enriched glycoproteins are eluted. They are then typically digested into peptides and identified using mass spectrometry (MS), allowing for a comprehensive analysis of the cellular glycoproteome. researchgate.netresearchgate.net

Table 1: Workflow for Glycoprotein Enrichment using D-Azidomethionine

| Step | Description | Purpose |

| 1. Metabolic Labeling | Cells are incubated with this compound. | Incorporation of the azide handle into newly synthesized proteins that will be glycosylated. |

| 2. Ligation | Cell lysate containing azide-labeled proteins is reacted with an alkyne-biotin probe via click chemistry. | Covalent attachment of a biotin affinity tag to the glycoproteins of interest. |

| 3. Enrichment | The lysate is passed over a streptavidin-coated resin. | Selective capture of biotin-tagged glycoproteins. researchgate.net |

| 4. Analysis | Enriched glycoproteins are eluted, digested, and analyzed by LC-MS/MS. | Identification and quantification of the glycoprotein sub-proteome. |

Other Modification Site Identification through Bioorthogonal Probes

The utility of bioorthogonal probes extends beyond glycosylation to the identification of numerous other post-translational modifications (PTMs). researchgate.net The strategy remains centered on installing a bioorthogonal handle, such as the azide from D-azidomethionine, which can then be used for enrichment and detection. While metabolic incorporation of D-azidomethionine labels the protein backbone, other specifically designed bioorthogonal probes can target the unique chemical functionalities of various PTMs.

These probes are engineered to react selectively with the chemical adducts of a specific PTM, thereby installing an azide or alkyne handle onto the modified residue. This approach has been particularly fruitful for studying non-enzymatic post-translational modifications (nPTMs), which can be indicators of cellular stress and disease but are often difficult to detect due to their heterogeneity. researchgate.net

Examples of PTMs that can be targeted include:

S-sulfenylation: Probes have been developed to react specifically with the sulfenic acid modification on cysteine residues.

Carbonylation: Aldehyde and ketone groups introduced onto proteins by reactive oxygen species can be targeted by probes containing hydrazide or aminooxy functionalities, which also carry a bioorthogonal handle.

Acylation: Functionalized acyl donors can be used in enzymatic reactions to label protein substrates with a chemical reporter. researchgate.net

Once labeled, these modified proteins can be enriched and identified using the same click chemistry and affinity purification workflows described for glycoproteins. This enables researchers to map modification sites across the proteome and understand their roles in cellular processes.

Table 2: Examples of PTMs Studied with Bioorthogonal Probes

| Post-Translational Modification | Target Functional Group | Typical Probe Chemistry | Purpose of Labeling |

| Glycosylation | Metabolically incorporated azido-sugars or amino acids | Alkyne-probe via Click Chemistry | Identification of glycoproteins and glycosylation sites. researchgate.net |

| S-sulfenylation | Cysteine-sulfenic acid (Cys-SOH) | Cyclooctyne (B158145) or phosphine-based probes | Detection of oxidative stress markers. researchgate.net |

| Protein Carbonylation | Aldehydes, Ketones | Hydrazide/Aminooxy-alkyne probes | Profiling of oxidative damage. researchgate.net |

| Acylation/Lipidation | Metabolically incorporated fatty acids with alkyne/azide | Azide/Alkyne-probe via Click Chemistry | Identification of lipid-modified proteins and their subcellular localization. |

Development of Chemical Probes for Biological Target Identification and Validation

A central goal in chemical biology and drug discovery is the identification of the biological targets of small molecules. nih.gov Chemical probes are essential tools in this process, enabling researchers to determine a molecule's mechanism of action and potential off-targets. researchgate.net Probes derived from or incorporating moieties like D-azidomethionine are integral to modern target identification strategies, particularly in the context of activity-based protein profiling (ABPP). mdpi.com

The general workflow for target identification using a clickable chemical probe involves several key stages:

Probe Design and Synthesis: A small molecule of interest (e.g., a drug candidate or a metabolite) is functionalized with a bioorthogonal handle, such as an azide group. This "clickable" probe must retain its biological activity and ability to bind its native target(s). researchgate.net

Cellular Treatment and Target Engagement: Live cells, tissues, or cell lysates are treated with the clickable probe, allowing it to bind to its protein targets. mdpi.com A crucial component of these experiments is the use of a negative control—a structurally similar but biologically inactive molecule—to distinguish specific binding from non-specific interactions. nih.gov

Ligation and Reporting: Following target engagement, the proteome is subjected to a click reaction. An alkyne-functionalized reporter tag is covalently attached to the probe-bound proteins. The reporter tag can be:

An affinity handle (e.g., Biotin): Used for the enrichment and subsequent identification of target proteins by mass spectrometry.

A fluorophore: Used for visualizing the subcellular localization of the targets via fluorescence microscopy. mdpi.com

Target Identification and Validation: In affinity-based approaches, the tagged proteins are enriched, digested, and identified by proteomic analysis. The list of identified proteins represents potential targets of the original small molecule. These candidate targets must then be validated through subsequent biochemical or genetic experiments. researchgate.netmdpi.com

This powerful strategy allows for the unbiased identification of protein targets in a complex biological system, providing critical insights into cellular signaling pathways and disease mechanisms. mdpi.com

Table 3: General Steps for Target Identification using a Clickable Chemical Probe

| Step | Description | Key Objective |

| 1. Probe Synthesis | A bioactive small molecule is appended with a bioorthogonal handle (e.g., azide). | To create a tool molecule that retains target affinity while enabling subsequent detection. |

| 2. Target Binding | The probe is incubated with a biological sample (e.g., live cells or lysate). | To allow the probe to bind specifically to its protein target(s). mdpi.com |

| 3. Bioorthogonal Reaction | An alkyne-reporter (e.g., alkyne-biotin) is added and "clicked" onto the probe's azide handle. | To covalently label the target proteins for detection or purification. |

| 4. Enrichment & MS Analysis | Biotin-labeled proteins are captured with streptavidin beads, eluted, and analyzed by mass spectrometry. | To identify the specific proteins that the probe bound to. researchgate.net |

| 5. Target Validation | Candidate proteins are confirmed using independent methods (e.g., western blot, enzymatic assays). | To confirm the biological relevance of the identified targets. |

Methodologies for Analysis and Detection of D Azidomethionine Cha Salt Labeled Biomolecules

Mass Spectrometry-Based Proteomic Characterization

Mass spectrometry (MS) has become an essential tool in proteomics for the identification and quantification of proteins in complex biological samples. nih.govnih.gov When coupled with D-azidomethionine labeling, MS-based approaches offer deep insights into the newly synthesized proteome.

To facilitate the detection of often low-abundance newly synthesized proteins by mass spectrometry, an enrichment step is crucial. This is typically achieved through affinity purification. Following the incorporation of D-azidomethionine, the azide-labeled proteins are chemically tagged with a molecule that has a high-affinity binding partner, most commonly biotin (B1667282). nih.govresearchgate.net The subsequent steps involve:

Click Chemistry: The azide-modified proteins are reacted with an alkyne-bearing biotin tag through CuAAC. nih.gov

Affinity Capture: The biotinylated proteins are then selectively captured using an affinity matrix, such as streptavidin or NeutrAvidin beads. nih.govresearchgate.net

Washing and Elution: The matrix is washed to remove non-specifically bound proteins, and the enriched newly synthesized proteins are then eluted for downstream analysis.

This enrichment strategy significantly reduces sample complexity, allowing for the identification of a greater number of newly synthesized proteins. nih.gov

Table 1: Common Affinity Purification Reagents for Azidomethionine-Labeled Proteins

| Reagent Component | Function | Reference |

|---|---|---|

| Alkyne-Biotin | Reporter tag that covalently attaches to the azide (B81097) group on the protein via click chemistry. | nih.gov |

Following affinity purification, the enriched proteins are typically digested into peptides, which are then analyzed by tandem mass spectrometry (MS/MS). genscript.com The process for identifying the labeled peptides and their corresponding proteins involves:

Proteolytic Digestion: The enriched proteins are digested with an enzyme, most commonly trypsin, to generate a mixture of peptides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). nih.gov

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. The experimental fragmentation pattern of a peptide is compared to the theoretical fragmentation patterns of peptides in the database to determine its amino acid sequence and thus identify the protein from which it originated.

Specialized search algorithms can be used to account for the mass shift introduced by the azidomethionine and any subsequent modifications from the click reaction.

Beyond simple identification, D-azidomethionine labeling can be combined with quantitative proteomic techniques to study the dynamics of protein synthesis and turnover. phbuffers.org These methods allow for the comparison of protein synthesis rates between different cellular states or conditions.

One such strategy is Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) . nih.gov In this approach, cells are pulse-labeled with a heavy isotope version of azidohomoalanine (a close analog of azidomethionine). This introduces a known mass difference in the labeled peptides, which can be readily quantified by mass spectrometry. By comparing the signal intensities of the heavy and light (natural abundance) peptide pairs, the relative rates of protein synthesis can be determined. nih.gov

Another approach involves combining D-azidomethionine labeling with established quantitative proteomics methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This allows for the comparison of newly synthesized proteomes across different experimental conditions.

Table 2: Comparison of Quantitative Proteomic Strategies for Labeled Proteins

| Method | Principle | Key Advantage |

|---|---|---|

| HILAQ | Incorporates a heavy isotope-labeled azido-amino acid for quantification. | Simplifies cell labeling and data analysis by using a single heavy isotope label. nih.gov |

Advanced Imaging and Microscopic Techniques

In addition to proteomic analysis, D-azidomethionine labeling enables the visualization of newly synthesized proteins within cells and tissues using advanced imaging techniques.

By clicking a fluorescent probe onto the azide-labeled proteins, their subcellular localization and trafficking can be visualized using fluorescence microscopy. neb.com This technique provides spatial and temporal information about protein synthesis.

The general workflow is as follows:

Labeling: Cells are incubated with D-azidomethionine to label newly synthesized proteins.

Fixation and Permeabilization: Cells are fixed to preserve their structure and permeabilized to allow the entry of the fluorescent probe. nih.gov

Click Reaction: The azide-labeled proteins are reacted with a fluorescent alkyne probe.

Imaging: The cells are imaged using a fluorescence microscope to visualize the localization of the newly synthesized proteins. nih.gov

This approach has been used to study various cellular processes, including the localization of newly synthesized proteins to specific organelles and the dynamics of protein synthesis during the cell cycle. neb.com

The methodology involves:

Labeling and Staining: Similar to fluorescence imaging, cells are labeled with D-azidomethionine and then stained with a fluorescent alkyne probe via a click reaction.

Flow Cytometric Analysis: The stained cells are passed in a single file through a laser beam. The fluorescence intensity of each cell is measured, which is proportional to the amount of newly synthesized protein. youtube.com

This technique allows for the analysis of protein synthesis rates in different cell populations within a heterogeneous sample and can be used to study the effects of various stimuli on protein synthesis. nih.gov For example, it can be used to analyze protein synthesis during different phases of the cell cycle. nih.gov

Table 3: Applications of Analytical Techniques for D-Azidomethionine Labeled Biomolecules

| Technique | Information Obtained | Key Application |

|---|---|---|

| Mass Spectrometry | Identification and quantification of newly synthesized proteins. | Proteome-wide analysis of protein dynamics. nih.gov |

| Fluorescence Microscopy | Subcellular localization of newly synthesized proteins. | Visualizing protein synthesis in space and time. nih.govnih.gov |

Biochemical Separation and Detection Methods

Following the successful labeling of biomolecules with D-azidomethionine and the subsequent bioorthogonal conjugation via click chemistry, robust analytical techniques are required to separate and detect the modified species. Standard biochemical methods, including gel electrophoresis, immunoblotting, and chromatography, are routinely employed for the visualization, identification, and quantification of these labeled molecules.

Gel Electrophoresis and Immunoblotting Applications

Gel electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a fundamental technique for separating proteins based on their molecular weight. azurebiosystems.comnih.gov When applied to biomolecules labeled with D-azidomethionine, it allows for the visualization of newly synthesized proteins within a complex biological sample.

The general workflow involves metabolically incorporating D-azidomethionine into proteins, lysing the cells, and then performing a click reaction to attach a reporter tag to the azide group. This tag can be a fluorescent dye (e.g., a TAMRA or fluorescein alkyne) or an affinity tag like biotin.

Fluorescent Detection: If a fluorescent alkyne is used, the D-azidomethionine-labeled proteins can be directly visualized after SDS-PAGE using an appropriate fluorescence gel scanner. This provides a direct readout of the nascent proteome.

Immunoblotting (Western Blotting): If a biotin alkyne is used, the separation by SDS-PAGE is followed by transferring the proteins to a membrane (e.g., nitrocellulose or PVDF). nih.gov The biotinylated proteins are then detected using an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate. nih.govresearchgate.net This signal is captured on X-ray film or with a digital imaging system. This method offers high sensitivity for detecting even low-abundance proteins. researchgate.netthermofisher.com

The intensity of the signal, whether fluorescent or chemiluminescent, corresponds to the amount of D-azidomethionine incorporated, which in turn reflects the level of protein synthesis during the labeling period.

Table 1: Representative Components for SDS-PAGE and Western Blot Analysis of D-Azidomethionine-Labeled Proteins

| Component | Purpose | Typical Composition/Parameters |

| Protein Sample | Contains D-azidomethionine-labeled proteins conjugated to a reporter tag. | Cell lysate (20-50 µg total protein per lane). |

| SDS-PAGE Gel | Separates proteins by molecular weight. | 4-20% Tris-Glycine precast polyacrylamide gel. nih.gov |

| Running Buffer | Conducts electrical current and maintains pH. | Tris-Glycine-SDS Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS). |

| Transfer Buffer | Facilitates transfer of proteins from gel to membrane. | Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol). |

| Membrane | Solid support for protein immobilization. | Nitrocellulose or Polyvinylidene difluoride (PVDF), 0.2 µm pore size. nih.gov |

| Blocking Buffer | Prevents non-specific binding of detection reagents. | 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. |

| Primary Probe | Binds specifically to the biotin tag. | Streptavidin-HRP conjugate (1:10,000 to 1:50,000 dilution). |

| Substrate | Reacts with HRP to produce a detectable signal. | Enhanced Chemiluminescence (ECL) substrate. |

| Imaging System | Captures the chemiluminescent signal. | X-ray film or CCD-based digital imager. |

Chromatographic Separations (e.g., UPLC) for Reaction Monitoring

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides significant advantages in speed and sensitivity over traditional HPLC. It is a powerful tool for monitoring the efficiency and kinetics of the click chemistry reaction used to tag D-azidomethionine-labeled biomolecules.

By analyzing aliquots of the reaction mixture at different time points, UPLC can separate and quantify the reactants and the product. A typical setup would involve a reversed-phase column, which separates molecules based on their hydrophobicity.

The process involves:

Sample Preparation: Small aliquots are taken from the click chemistry reaction mixture at various intervals and the reaction is quenched.

Chromatographic Separation: The samples are injected into the UPLC system. The unreacted alkyne-reporter tag, the D-azidomethionine-labeled biomolecule, and the resulting triazole-linked conjugate will have different retention times on the column due to differences in their chemical properties.

Detection: A detector, such as a UV-Vis or mass spectrometry (MS) detector, is used to quantify the separated components as they elute from the column. nih.gov

Monitoring the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the product allows for the precise determination of reaction completion and the calculation of reaction kinetics. nih.gov This is crucial for optimizing reaction conditions (e.g., catalyst concentration, temperature, and time) to ensure maximal labeling efficiency before proceeding with downstream applications. Furthermore, UPLC coupled with mass spectrometry (UPLC-MS) can be used to analyze peptide fragments after protein digestion, confirming the precise sites of D-azidomethionine incorporation. nih.govnih.gov

Table 2: Typical UPLC Parameters for Monitoring a Click Chemistry Reaction

| Parameter | Description |

| System | ACQUITY UPLC or similar. |

| Column | Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 5 minutes. |

| Flow Rate | 0.4 - 0.6 mL/min. |

| Column Temperature | 40 °C. |

| Injection Volume | 1 - 5 µL. |

| Detector | Photodiode Array (PDA) detector and/or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer. |

| Data Analysis | Integration of peak areas for reactants and product over time. |

Current Limitations and Future Perspectives in D Azidomethionine Cha Salt Research

Challenges in Extending Metabolic Labeling to Diverse Biological Systems and Organisms

The application of D-azidomethionine CHA salt for metabolic labeling, while successful in various cell culture models, faces significant hurdles when extended to more complex biological systems and whole organisms. These challenges primarily revolve around the compound's delivery, bioavailability, potential toxicity, and the efficiency of its incorporation into proteins across different cell types and tissues.

One of the primary obstacles is ensuring efficient and consistent delivery of this compound to the target cells or tissues in vivo. The route of administration, metabolic stability of the compound, and its transport across biological barriers can all influence its availability for protein synthesis. Furthermore, the inherent metabolic pathways of different organisms and even different cell types within an organism can affect the uptake and utilization of this methionine analog. For instance, competition with endogenous methionine can significantly reduce the labeling efficiency.

Another critical consideration is the potential for cellular toxicity. High concentrations of non-canonical amino acids can sometimes interfere with normal cellular processes, leading to stress responses or altered protein function. While the CHA salt form is designed to improve solubility and reduce toxicity, its long-term effects in whole organisms are not yet fully understood.

The heterogeneity of metabolic rates across different tissues and developmental stages also presents a challenge. Tissues with high rates of protein turnover may exhibit robust labeling, while those with slower metabolism might show significantly lower incorporation of D-azidomethionine. This variability can complicate the interpretation of results and requires careful optimization of labeling strategies for each specific biological context.

| Challenge | Description | Potential Mitigation Strategies |

| Delivery and Bioavailability | Inefficient transport to target tissues and competition with endogenous methionine. | Development of targeted delivery systems; optimization of administration routes and timing. |

| Toxicity | Potential for cellular stress and disruption of normal metabolic processes at high concentrations. | Careful dose-response studies; use of the least effective concentration. |

| Metabolic Heterogeneity | Variable incorporation efficiency across different cell types, tissues, and developmental stages. | Tissue-specific promoters for enzymes involved in methionine metabolism; pulse-chase labeling strategies. |

Advancements in Bioorthogonal Reaction Kinetics and Specificity for In Vivo Applications

Once D-azidomethionine is incorporated into proteins, its azide (B81097) group serves as a handle for bioorthogonal reactions, most commonly the strain-promoted azide-alkyne cycloaddition (SPAAC). The success of in vivo applications heavily relies on the kinetics and specificity of these reactions.

Early bioorthogonal reactions often suffered from slow kinetics, requiring high concentrations of reagents that could be toxic in a biological environment. Significant advancements have been made in developing new cyclooctyne (B158145) reagents with enhanced reactivity, allowing for faster and more efficient labeling at lower, more biocompatible concentrations. For example, the development of dibenzocyclooctyne (DBCO) and its derivatives has dramatically improved the kinetics of SPAAC reactions.

Specificity is another paramount concern for in vivo applications. The bioorthogonal reaction must be highly selective for the azide group, without cross-reacting with other functional groups present in the complex biological milieu. Researchers are continuously working on refining the design of both the azide-containing amino acid and the alkyne-bearing probe to minimize off-target reactions and improve the signal-to-noise ratio in imaging and detection experiments.

Furthermore, the development of "click-to-release" strategies has expanded the utility of D-azidomethionine labeling. These approaches allow for the controlled release of therapeutic agents or imaging probes at the site of newly synthesized proteins, offering exciting possibilities for targeted drug delivery and diagnostics.

| Advancement | Impact on In Vivo Applications |

| Improved Cyclooctyne Reagents | Faster reaction kinetics, enabling labeling at lower, less toxic concentrations. nih.gov |

| Enhanced Specificity | Minimized off-target reactions, leading to higher signal-to-noise ratios in imaging and detection. |

| Click-to-Release Chemistry | Enables targeted delivery and release of cargo molecules at the site of protein synthesis. |

Integration with Multi-Omics Data for Comprehensive Biological Understanding

The ability to specifically label and identify newly synthesized proteins with this compound opens up powerful avenues for integrating proteomics data with other "omics" datasets, such as transcriptomics and metabolomics. This multi-omics approach provides a more holistic and dynamic view of cellular processes, moving beyond static snapshots of gene or protein expression.

By combining proteomics data from D-azidomethionine labeling with transcriptomic data (e.g., RNA-seq), researchers can investigate the correlations and discrepancies between mRNA levels and the actual rates of protein synthesis. This can reveal important post-transcriptional regulatory mechanisms that control protein abundance. For example, a highly transcribed gene may not necessarily translate into a high level of protein if its translation is repressed.

Integrating D-azidomethionine-based proteomics with metabolomics can provide insights into how changes in protein synthesis are linked to metabolic pathways. For instance, an increase in the synthesis of metabolic enzymes should correlate with changes in the levels of their substrates and products. This integrated analysis can help to build more complete models of cellular metabolism and its regulation.

However, the integration of large and complex multi-omics datasets presents significant computational and analytical challenges. Developing robust bioinformatics tools and statistical methods is crucial for effectively managing, analyzing, and visualizing these integrated datasets to extract meaningful biological insights.

| Omics Integration | Biological Questions Addressed |

| Proteomics + Transcriptomics | Post-transcriptional regulation; correlation between mRNA and protein levels. nih.govgmo-qpcr-analysis.inforesearchgate.net |

| Proteomics + Metabolomics | Relationship between protein synthesis and metabolic flux; regulation of metabolic pathways. |

| Proteomics + Genomics | Impact of genetic variations on protein synthesis and function. |

Prospects for Novel this compound-Based Tools in Fundamental Biological Discovery

The unique capabilities of this compound as a metabolic label are paving the way for the development of novel tools to probe fundamental biological processes. These tools promise to provide unprecedented spatial and temporal resolution in the study of the proteome.

One exciting prospect is the use of D-azidomethionine in combination with advanced imaging techniques, such as super-resolution microscopy, to visualize protein synthesis in living cells with high spatial detail. This could allow researchers to observe where and when specific proteins are made within cellular compartments.

Furthermore, D-azidomethionine-based pulse-chase experiments can be used to study protein turnover and degradation on a global scale. nih.govnih.govliverpool.ac.ukliverpool.ac.uk By tracking the fate of a labeled cohort of proteins over time, researchers can gain insights into the dynamics of protein homeostasis and how it is altered in disease states.

The development of new bioorthogonal chemistries that are compatible with D-azidomethionine will continue to expand the molecular toolbox for chemical biologists. For example, the creation of multiple, mutually orthogonal labeling reactions would allow for the simultaneous tracking of different protein populations or other biomolecules within the same cell.

Q & A

Q. How should researchers synthesize and characterize D-azidomethionine CHA salt to ensure reproducibility?

- Methodological Answer : Synthesis involves reacting D-azidomethionine with cyclohexylamine (CHA) under controlled pH and temperature. Key steps include:

Purification : Use recrystallization in ethyl acetate or methanol to isolate the CHA salt (refer to procedures for CHA salt preparation in ).

Q. Characterization :

- NMR Spectroscopy : Confirm CHA counterion integration (e.g., ¹H/¹³C NMR for cyclohexylamine protons).

- Mass Spectrometry (MS) : Verify molecular ion peaks for the parent compound and CHA adduct.

- Elemental Analysis : Validate stoichiometry (C, H, N content).

Detailed protocols must be documented in the main text or supplementary materials to ensure reproducibility, per journal guidelines .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- Methodological Answer :

- HPLC/UPLC : Quantify purity using reverse-phase columns with UV detection (e.g., 220–280 nm).

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Hygroscopicity Tests : Measure water absorption under varying humidity to inform storage conditions.

Raw data (chromatograms, thermograms) should be included in supplementary materials, with processed data in the main text .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.